4-Amino-5-nitropyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-nitro-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDTVFGNPAKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392755 | |
| Record name | ST50769663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-15-5 | |
| Record name | NSC32810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50769663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Transformative Strategies for 4 Amino 5 Nitropyrimidine 2 Thiol and Its Derivatives
General Approaches for the Construction of Substituted Pyrimidine (B1678525) Systems
The synthesis of the pyrimidine framework, a core structure in many biologically active molecules, can be achieved through various strategic approaches. These methods often involve the cyclization of acyclic precursors or the modification of existing pyrimidine rings.
Nucleophilic Aromatic Substitution (SNAr) in Electron-Deficient Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyrimidines. masterorganicchemistry.com This reaction is particularly effective when the pyrimidine ring is substituted with strong electron-withdrawing groups, like a nitro group, which activate the ring towards nucleophilic attack. libretexts.orgmdpi.com The presence of a good leaving group, typically a halide, is also crucial for the reaction to proceed. libretexts.org The SNAr mechanism involves the initial attack of a nucleophile on the electron-poor aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org
The regioselectivity of SNAr reactions on substituted pyrimidines is a key consideration. For instance, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, substitution generally occurs preferentially at the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position. nih.gov The nature of the nucleophile, solvent, and base can all influence the outcome of the reaction. proquest.com For example, in the synthesis of pyrimidine derivatives from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, refluxing ethanol (B145695) with triethylamine (B128534) provides suitable conditions for SNAr amination reactions with various amines. proquest.com
The application of SNAr reactions is a cornerstone in the synthesis of a wide variety of substituted pyrimidines. For example, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (B48599) can undergo sequential substitution of its chlorine atoms with primary amines and benzylmercaptan to afford 4-(substituted)amino-6-benzylthio-5-nitropyrimidines. researchgate.net Furthermore, the oxidation of the methylthio group to a sulfone allows for subsequent displacement by other nucleophiles. researchgate.net These examples highlight the versatility of the SNAr reaction in building complex, polysubstituted pyrimidine scaffolds.
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidines with C-5 electron-withdrawing group | Tertiary amines | - | C-2 substituted pyrimidines | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Aliphatic, cyclic, and aromatic amines | Refluxing ethanol, triethylamine | Aminated pyrimidine derivatives | proquest.com |
| 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | Primary amines, benzylmercaptan | - | 4-(Substituted)amino-6-benzylthio-5-nitropyrimidines | researchgate.net |
Heterocyclic Ring Closure and Cyclization Reactions to Form Pyrimidine Frameworks
The construction of the pyrimidine ring often relies on the cyclization of acyclic precursors. A classic and widely used method involves the condensation of β-dicarbonyl compounds with N-C-N containing reagents like amidines, ureas, or guanidines. wikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea (B124793) yields 2-thio-6-methyluracil, and the condensation of 4,4-dimethoxy-2-butanone (B155242) with formamide (B127407) produces 4-methylpyrimidine. wikipedia.org
The de novo synthesis of pyrimidines in biological systems also proceeds through a ring closure mechanism, starting from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate. microbenotes.comlibretexts.org This biological pathway involves a series of enzymatic steps, including the formation of carbamoyl aspartate and its subsequent cyclization to dihydroorotate, which is then oxidized to orotate, a key pyrimidine intermediate. youtube.comyoutube.comnih.gov
Multi-Component Coupling Reactions for Pyrimidine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. acs.org This approach offers significant advantages in terms of atom economy, reduced waste generation, and the rapid generation of chemical libraries. acs.orgacs.orgnih.gov The Biginelli reaction, a well-known MCR, provides a straightforward route to dihydropyrimidinones through the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.org
More contemporary MCRs have been developed for the synthesis of a wide array of substituted pyrimidines. For instance, a regioselective, iridium-catalyzed multicomponent synthesis allows for the formation of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps. acs.org Similarly, a titanium-catalyzed three-component reaction of amines, an isocyanide, and alkynes, followed by reaction with an amidine, affords 2,4,5-trisubstituted pyrimidines. thieme-connect.com
Other notable MCRs for pyrimidine synthesis include a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, and an NH₄I-promoted tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal. organic-chemistry.org These methods provide access to a broad range of substituted pyrimidines with good functional group tolerance. organic-chemistry.org The synthesis of pyrido[2,3-d]pyrimidines can also be achieved through MCRs, for example, by coupling an arylaldehyde, malononitrile, and 4-amino-2,6-dihydroxypyrimidine. acs.org
| Reaction Type | Components | Catalyst/Promoter | Product | Reference |
|---|---|---|---|---|
| Iridium-catalyzed MCR | Amidine, up to three alcohols | PN₅P–Ir–pincer complexes | Regioselective alkyl or aryl pyrimidines | acs.orgnih.gov |
| Titanium-catalyzed MCR | Amine, isocyanide, alkyne, amidine | Titanium catalyst | 2,4,5-Trisubstituted pyrimidines | thieme-connect.com |
| Zinc-catalyzed coupling | Enamine, triethyl orthoformate, ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.org |
| Ammonium iodide-promoted tandem reaction | Ketone, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I | Substituted pyrimidines | organic-chemistry.org |
Oxidative Annulation Strategies in Pyrimidine Ring Formation
Oxidative annulation has emerged as a powerful tool for the construction of heterocyclic rings, including pyrimidines. This strategy often involves the formation of new C-C and C-N bonds through the activation of C-H bonds, typically with the aid of an oxidant. An example of this approach is the synthesis of 4-arylpyrimidines through the activation of acetophenone-formamide conjugates. organic-chemistry.org
A [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol provides an efficient and environmentally friendly route to pyrimidine derivatives. mdpi.com In this reaction, N,N-dimethylaminoethanol serves as a one-carbon source through the oxidation of a C(sp³)-H bond. mdpi.com Another strategy involves a copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org
Furthermore, a base-promoted intermolecular oxidation involving the C-N bond formation between the allylic C(sp³)-H and vinylic C(sp²)-H of allylic compounds and amidines, with O₂ as the sole oxidant, leads to polysubstituted pyrimidines. organic-chemistry.org These oxidative annulation methods offer high atom economy and often proceed under mild conditions, making them attractive for the synthesis of diverse pyrimidine structures.
Regioselective Reactions Involving Carbonyl Compounds and Amidines
The reaction between carbonyl compounds and amidines is a cornerstone for the synthesis of the pyrimidine ring. researchgate.net The regioselectivity of these reactions is a critical aspect, determining the final substitution pattern of the pyrimidine product. An iron-catalyzed method has been developed for the modular synthesis of various pyrimidine derivatives from ketones, aldehydes, or esters with amidines. acs.org This reaction proceeds with broad functional group tolerance and in a regioselective manner via a β-C-H bond functionalization. acs.org
A metal-free synthesis of multi-substituted pyrimidines has also been reported, involving the reaction of amidines with α,β-unsaturated ketones. rsc.org This process occurs through a tandem [3 + 3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the final pyrimidine product via visible-light-enabled photo-oxidation. rsc.org The use of TEMPO and an in situ prepared iron(II)-complex can also facilitate the regioselective reaction of ketones, aldehydes, or esters with amidines to provide various pyrimidine derivatives. organic-chemistry.org
The choice of carbonyl compound and reaction conditions plays a crucial role in directing the regiochemical outcome. These methods provide versatile and efficient pathways to a wide range of substituted pyrimidines, which are valuable building blocks in medicinal chemistry and materials science.
Utilization of Nitroalkenes as Precursors in Six-Membered Heterocycle Synthesis
Nitroalkenes are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations. researchgate.net They can be employed as precursors for the synthesis of six-membered heterocyclic rings, including pyrimidines. The high reactivity of nitroalkenes and their ability to coordinate with metal and organocatalysts make them valuable substrates. researchgate.net
While direct synthesis of 4-Amino-5-nitropyrimidine-2-thiol from nitroalkenes is not explicitly detailed in the provided context, the general reactivity of nitroalkenes suggests their potential as precursors. For instance, the Michael addition of a suitable nucleophile to a nitroalkene could be a key step in constructing a fragment that can then be cyclized to form the pyrimidine ring. The nitro group itself can be a precursor to an amino group through reduction, which is a common transformation in the synthesis of amino-substituted heterocycles. The versatility of nitroalkenes in cycloaddition and cascade reactions further underscores their potential in the synthesis of complex heterocyclic systems. researchgate.net
Specific Derivatization and Chemical Transformations of this compound and Structural Analogs
The strategic modification of this compound is crucial for developing new derivatives with tailored properties. The presence of the thiol (-SH), amino (-NH2), and nitro (-NO2) groups on the pyrimidine ring offers multiple avenues for chemical transformation.
Reactions Modifying the Thiol Group (-SH)
The thiol group at the C2 position is a versatile handle for a variety of chemical modifications, including its complete removal, conversion to other functional groups, or its use as a nucleophilic center.
The removal of the thiol group, a process known as desulfurization, replaces the C-S bond with a C-H bond. A widely used and effective method for this transformation is treatment with Raney Nickel. organicreactions.org This reaction involves the hydrogenolysis of the carbon-sulfur bond, where Raney Nickel acts as both the catalyst and the source of adsorbed hydrogen. organicreactions.org This process effectively converts 2-thiol derivatives into the corresponding pyrimidine, resulting in 4-amino-5-nitropyrimidine.
The thiol group can be replaced by other key nucleophilic groups, such as amino (-NH2) or hydroxyl (-OH) functionalities.
Conversion to Amino Group: The thiol can be converted into an amino group through a desulfurization-amination process. A modern approach employs a triphenylphosphine (B44618) (Ph3P) and 1,2-diiodoethane (B146647) (ICH2CH2I) system to activate the thiol, which is then displaced by an amine nucleophile. This method is notable for its ability to use free amines directly in the substitution reaction. libretexts.org
Conversion to Hydroxyl Group: The conversion to a hydroxyl group, which exists in tautomeric equilibrium with the more stable 2-pyrimidinone form, is typically achieved through an oxidation-hydrolysis sequence. The 2-thiol is first oxidized to a more reactive intermediate, such as a sulfoxide (B87167) or sulfone. These oxidized sulfur species are excellent leaving groups and readily undergo alkaline hydrolysis to yield the corresponding 2-hydroxypyrimidine (B189755) (pyrimidin-2-one). rsc.org For instance, oxidation with an agent like m-chloroperbenzoic acid followed by treatment with aqueous base effectively replaces the sulfur functional group with a hydroxyl group. rsc.org
The nucleophilic thiol group can react with sulfonyl chlorides (R-SO2Cl) to form sulfonothioate derivatives (pyrimidine-S-SO2-R). This reaction typically occurs via condensation in the presence of a base. Studies on analogous 2-thiol-pyrimidines have shown that this transformation proceeds efficiently. rsc.orgnih.gov The resulting sulfonothioates are themselves useful intermediates, as the sulfonothioate group can act as a leaving group in subsequent nucleophilic substitution reactions.
| Protecting Group | Introduction Reagent/Method | Removal Conditions | Key Features & References |
| Trityl (Tr) | Trityl chloride (Tr-Cl) in the presence of a base. | Acidic conditions (e.g., trifluoroacetic acid, TFA) with a scavenger like triethylsilane (Et3SiH). | Bulky group, stable to basic and nucleophilic conditions. google.com |
| tert-Butylsulfanyl (t-BuS) | Reaction with tert-butyl disulfide. | Reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). | Stable to standard oligonucleotide synthesis conditions; removed independently of ammonia (B1221849) deprotection. researchgate.net |
| 2,4-Dinitrophenyl (DNP) | 2,4-Dinitrofluorobenzene. | Thiolysis with a reducing agent like β-mercaptoethanol. | Stable to many synthetic conditions, including PCR thermocycling. google.com |
| Photoremovable Groups (e.g., o-nitrobenzyl) | Corresponding o-nitrobenzyl halide. | UV light irradiation at a specific wavelength. | Allows for deprotection without chemical reagents, offering high spatial and temporal control. researchgate.net |
Transformations Involving the Amino Group (-NH2)
The amino group at the C4 position is a key functionality that can be modified to alter the electronic properties and biological activity of the pyrimidine core. Its reactivity is influenced by the strong electron-withdrawing nitro group at the adjacent C5 position.
A primary transformation for aromatic and heteroaromatic amines is their conversion to a diazonium salt (-N2+), which is an excellent leaving group and can be subsequently replaced by a wide array of nucleophiles. libretexts.org This two-step process begins with diazotization, typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). libretexts.orgwikipedia.org
Once the 4-diazonio-5-nitropyrimidine-2-thiol salt is formed, it can undergo various substitution reactions, many of which are catalyzed by copper(I) salts in what is known as the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgnumberanalytics.com This provides a powerful method to introduce functionalities that are otherwise difficult to install.
Examples of Sandmeyer and Related Reactions:
Halogenation: Treatment with CuCl or CuBr introduces chloro or bromo substituents, respectively. wikipedia.org
Cyanation: Reaction with CuCN yields the corresponding nitrile derivative. wikipedia.org
Hydroxylation: Reaction with water, often in the presence of Cu2O, introduces a hydroxyl group. wikipedia.org
Reductive Deamination: The diazonium group can be replaced with hydrogen by treatment with hypophosphorous acid (H3PO2), effectively removing the original amino group. libretexts.org
Careful control of reaction conditions, particularly pH, is crucial during diazotization of amino-heterocycles to prevent side reactions or decomposition. google.com
Chemical Conversions of the Nitro Group (-NO2)
The nitro group is a critical functional handle in the derivatization of this compound, allowing for a variety of chemical transformations.
Reduction of Nitro Group to Amino Functionality
The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many complex nitrogen-containing heterocyclic compounds. While direct reduction methods for this compound are not extensively detailed in the provided context, the reduction of nitro groups on related pyrimidine and purine (B94841) precursors is well-established. For instance, in the solid-phase synthesis of purines derived from 4,6-dichloro-5-nitropyrimidine (B16160), the reduction of the nitro group to form a diamine intermediate was a crucial step. dundee.ac.uk This transformation proved to be challenging but was ultimately achieved using a combination of lithium aluminum hydride and aluminum trichloride. dundee.ac.uk
The synthesis of 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile derivatives involves the reaction of an aromatic aldehyde, malononitrile, and thiourea. nih.gov Subsequent modifications of the cyano group can lead to further derivatization. nih.gov The reduction of nitrophenols, such as 4-nitrophenol (B140041) to 4-aminophenol, is often studied as a model reaction for catalytic processes and can be achieved using various heterogeneous catalysts. mdpi.com These examples highlight the importance and feasibility of nitro group reduction in aromatic systems, a key step for creating further molecular diversity.
Mechanistic Insights into Aminolysis of Alkoxy Groups in Related Nitropyrimidines
The study of reaction mechanisms provides a deeper understanding of chemical reactivity and allows for the prediction and control of reaction outcomes. In the context of nitropyrimidines, the aminolysis of alkoxy groups presents an interesting case of nucleophilic aromatic substitution (SNAr).
A computational study investigated the unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines. ugr.eschemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net The expected product was the 6-alkoxy-4-alkylamine-5-nitropyrimidine; however, the disubstituted dialkyl/arylamine pyrimidine was formed instead. ugr.eschemrxiv.orgchemrxiv.orgresearchgate.net This outcome suggests that after the initial substitution of the chlorine atom, the alkoxy group is subsequently displaced by another molecule of the amine. ugr.eschemrxiv.org
The computational analysis revealed the role of pre-reactive molecular complexes and Meisenheimer complexes in the reaction pathway. ugr.esrsc.org The SNAr reaction can proceed through either a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism, depending on the nature of the leaving group, nucleophile, and electrophile. ugr.es The study indicated that for the substitution of the alkoxy group, Meisenheimer complexes could play a crucial role in the reaction mechanism. chemrxiv.orgresearchgate.net This was in contrast to the substitution of the chlorine atom, where such intermediates were not as significant. researchgate.net These findings underscore the subtle electronic and structural factors that govern the reactivity and selectivity in the aminolysis of substituted nitropyrimidines.
Catalytic Systems Employed in Pyrimidine Synthesis and Derivatization
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. The synthesis and derivatization of pyrimidines benefit significantly from various catalytic systems.
Application of Lewis and Brønsted Acid Catalysis
Both Lewis and Brønsted acids have been effectively utilized to catalyze the synthesis of pyrimidine derivatives. mdpi.com Lewis acids, which are electron-pair acceptors, can activate substrates towards nucleophilic attack. wikipedia.org For example, the synthesis of 4-aminopyrimidines from acrylonitrile (B1666552) can be catalyzed by Lewis acids, offering a scalable industrial process. researchgate.net Iron chloride (FeCl₂) was found to be an effective catalyst in the synthesis of 4-aminopyrimidines from β-cyanoenolates and amidine hydrochlorides. researchgate.net Samarium chloride has been used as a Lewis acid catalyst in the microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea, with the catalyst activating the carbonyl group to facilitate cyclization. organic-chemistry.org Gold(III) or a combination of Gold(I) and a Lewis acid like Sc(OTf)₃ can catalyze cascade reactions of propargyl alcohols with 3-amino-benzo[d]isoxazoles to produce pyrimidine derivatives. acs.org In these cases, the Lewis acid promotes the initial propargylic substitution. acs.org
Brønsted acids, or proton donors, also play a crucial role in pyrimidine synthesis. Super Brønsted acids have been developed to achieve high reactivity and selectivity in various organic reactions. rsc.org A deep eutectic solvent (DES) formed from methyltriphenylphosphonium (B96628) bromide and 3,4-dihydroxybenzoic acid (protocatechuic acid) has been employed as a novel Brønsted acid catalyst for the synthesis of pyranopyrimidines. nih.gov This DES catalyst offers advantages such as non-toxicity and reusability. nih.gov Furthermore, a robust solid acid catalyst derived from bone char and modified with chlorosulfonic acid has been used for the efficient synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net This biocatalyst demonstrates the principles of green chemistry by utilizing waste material. researchgate.net
| Catalyst Type | Example Catalyst | Reactants | Product | Key Feature |
| Lewis Acid | Samarium chloride | β-formyl enamides, urea | Annelated pyrimidines | Microwave-promoted, high yield organic-chemistry.org |
| Lewis Acid | Iron chloride (FeCl₂) | β-cyanoenolates, amidine hydrochlorides | 4-aminopyrimidines | Effective catalysis researchgate.net |
| Lewis Acid | Gold(III) or Gold(I)/Sc(OTf)₃ | Propargyl alcohols, 3-amino-benzo[d]isoxazoles | Pyrimidine derivatives | Cascade reaction acs.org |
| Brønsted Acid | MTPPBr–PCAT–DES | Barbituric acid, 4-hydroxycoumarin, aromatic aldehydes | Pyranopyrimidines | Green, reusable catalyst nih.gov |
| Brønsted Acid | Bone char-nPrN-SO₃H | 4-chlorobenzaldehyde, malononitrile, urea | Pyrimidine-5-carbonitrile | Biowaste-derived solid acid researchgate.net |
Heterogeneous Catalysis in Pyrimidine Production
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and recyclability. nih.gov In pyrimidine synthesis, various heterogeneous catalytic systems have been developed.
Manganese oxide octahedral molecular sieves (OMS-2) have been used as a heterogeneous catalyst for the aerobic oxidative synthesis of pyrimidines from cinnamyl alcohols and amidines. epa.gov This method is notable for its use of O₂ as a green oxidant and its base- and additive-free conditions. epa.gov Mesoporous materials, such as MCM-41 and UVM-type catalysts containing titanium or titanium and germanium, have been employed for the heterogeneous catalytic oxidation of thioethers, including pyrimidine derivatives, in ionic liquids. nih.gov
Nanocatalysts also represent a significant area of development in heterogeneous catalysis for pyrimidine synthesis. nih.gov For instance, a nano-Fe₃O₄@APTES@Isatin-SO₃H catalyst has been used for the synthesis of pyrano[2,3-d]pyrimidines. nih.gov Similarly, an Fe₃O₄-@poly(vinyl alcohol) nanoparticle-catalyzed one-pot procedure has been reported for the synthesis of pyrano[2,3-d]-pyrimidinediones. acs.org A bone char-derived solid acid catalyst also functions as a heterogeneous system for producing pyrimidine-5-carbonitrile derivatives. researchgate.net
| Catalyst System | Reactants | Product | Key Advantages |
| Manganese oxide octahedral molecular sieve (OMS-2) | Cinnamyl alcohols, amidines | Pyrimidines | Aerobic, base/additive-free epa.gov |
| Mesoporous Ti or Ti/Ge catalysts | Thioethers (including pyrimidine derivatives) | Oxidized pyrimidines | High reactivity and selectivity in ionic liquids nih.gov |
| Nano-Fe₃O₄@APTES@Isatin-SO₃H | Aldehydes, active methylene (B1212753) compounds, etc. | Pyrano[2,3-d]pyrimidines | Nanocatalyst efficiency nih.gov |
| Fe₃O₄-@poly(vinyl alcohol) NPs | Aryl aldehydes, barbituric acid, malononitrile | Pyrano[2,3-d]-pyrimidinediones | Eco-friendly, one-pot synthesis acs.org |
| Bone char-nPrN-SO₃H | Aldehydes, malononitrile, urea/thiourea | Pyrimidine-5-carbonitrile derivatives | Reusable, biowaste-derived researchgate.net |
Solid-Phase Synthesis Techniques for Pyrimidine Derivatives
Solid-phase synthesis (SPS) is a powerful technique for the construction of libraries of organic molecules, including pyrimidine derivatives. acs.orgnih.govacs.org This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions. acs.orgnih.gov The final product is then cleaved from the support.
A variety of pyrimidine derivatives have been synthesized using SPS. For example, trisubstituted and tetrasubstituted pyrimidines have been prepared on solid supports. acs.org In one approach, a resin-immobilized thiouronium salt was reacted with ethyl cyanoacetate (B8463686) and substituted aromatic aldehydes to yield resin-bound pyrimidines. acs.org The synthesis of the drug Imatinib on Merrifield resin has also been reported, starting with the immobilization of a linker under microwave irradiation. acs.org
The solid-phase synthesis of purines has been achieved starting from 4,6-dichloro-5-nitropyrimidine coupled to a Rink amide resin. dundee.ac.uk Subsequent displacement of the second chloride with an amine, reduction of the nitro group, and cyclization steps lead to the formation of the purine ring system. dundee.ac.uk These examples demonstrate the versatility of SPS in generating diverse pyrimidine-based scaffolds for various applications, including drug discovery. acs.org
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino 5 Nitropyrimidine 2 Thiol and Its Chemical Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the molecule. The aromatic proton on the pyrimidine (B1678525) ring would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The protons of the amino group (-NH₂) would likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The thiol proton (-SH) would also be expected to appear as a singlet, though its chemical shift can also be variable.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide insights into the carbon framework of the molecule. Four distinct signals would be anticipated for the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons would be influenced by their hybridization state and the nature of the attached functional groups. The carbon atom attached to the nitro group would be expected to be significantly deshielded and appear at a higher chemical shift. Similarly, the carbon atom bonded to the thiol group and the amino group would also exhibit characteristic chemical shifts.
A hypothetical data table for the expected NMR signals is presented below:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 9.0 | Singlet | Pyrimidine C-H |
| ¹H | Variable | Broad Singlet | -NH₂ |
| ¹H | Variable | Singlet | -SH |
| ¹³C | 150 - 170 | Singlet | C-NO₂ |
| ¹³C | 160 - 180 | Singlet | C-SH |
| ¹³C | 140 - 160 | Singlet | C-NH₂ |
| ¹³C | 110 - 130 | Singlet | C-H |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For 4-Amino-5-nitropyrimidine-2-thiol, with a molecular formula of C₄H₄N₄O₂S, the theoretical exact mass can be calculated.
The monoisotopic mass of this compound is calculated to be approximately 172.0110 g/mol . An experimental HRMS measurement would aim to find a molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches this theoretical value with a high degree of accuracy, typically within a few parts per million (ppm). This level of precision helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.
| Parameter | Value |
| Molecular Formula | C₄H₄N₄O₂S |
| Theoretical Monoisotopic Mass | 172.0110 u |
| Expected [M+H]⁺ | 173.0188 u |
| Expected [M-H]⁻ | 171.0032 u |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and composition. For this compound (C₄H₄N₄O₂S), the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 27.92 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.35 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 32.56 |
| Oxygen | O | 16.00 | 2 | 32.00 | 18.59 |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.63 |
| Total | 172.19 | 100.00 |
Experimental determination of these percentages through combustion analysis would provide crucial evidence for the successful synthesis and purity of the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
While a specific spectrum for the title compound is not available, data from related compounds such as 5-nitropyridine-2-thiol nih.govresearchgate.net and 2-amino-5-nitropyridine libretexts.org can be used for comparison. The key expected vibrational frequencies are:
N-H stretching: The amino group (-NH₂) should show one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: The aromatic C-H stretch is expected around 3000-3100 cm⁻¹.
S-H stretching: The thiol group (-SH) typically shows a weak absorption band around 2550-2600 cm⁻¹.
C=N and C=C stretching: The pyrimidine ring vibrations will appear in the 1400-1650 cm⁻¹ region.
N-O stretching: The nitro group (-NO₂) will exhibit two strong absorption bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. In 5-nitropyridine-2-thiol, these are observed at 1556 and 1331 cm⁻¹ respectively nih.govresearchgate.net.
C-N stretching: The C-NH₂ stretching vibration is expected in the 1250-1350 cm⁻¹ region.
C-S stretching: The C-S stretching vibration typically appears in the 600-800 cm⁻¹ region.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| N-H (Amino) | 3300 - 3500 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| S-H (Thiol) | 2550 - 2600 | Weak |
| C=N, C=C (Ring) | 1400 - 1650 | Medium-Strong |
| N-O (Nitro, asymm.) | 1500 - 1560 | Strong |
| N-O (Nitro, symm.) | 1300 - 1360 | Strong |
| C-N (Amino) | 1250 - 1350 | Medium |
| C-S (Thiol) | 600 - 800 | Medium-Weak |
X-ray Diffraction Studies for Solid-State Structure Determination
Although a crystal structure for this compound has not been reported in the searched literature, a hypothetical study would yield crucial data. Key parameters that would be determined include:
Crystal System: (e.g., monoclinic, orthorhombic, etc.)
Space Group: The symmetry elements of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom in the unit cell.
This information would allow for the unambiguous confirmation of the molecular structure and provide the basis for further computational studies, such as the 2D fingerprint analysis discussed below. For related pyrimidine derivatives, various crystal systems and space groups have been observed, and similar diversity could be expected for the title compound mdpi.commdpi.com.
Advanced Crystallographic and Surface Analysis
2D Fingerprint Analysis of Molecular Interactions
Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful computational tools used to visualize and quantify intermolecular interactions within a crystal lattice acs.orgoregonstate.edu. This analysis is performed on data obtained from single-crystal X-ray diffraction.
The Hirshfeld surface of a molecule is constructed by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates the corresponding sum over the crystal. The 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ).
H···H contacts: Typically appear as a large, diffuse region in the plot.
N···H/H···N and O···H/H···O contacts: These represent hydrogen bonding interactions and appear as distinct "spikes" on the plot.
S···H/H···S contacts: Indicative of weaker hydrogen bonding or van der Waals interactions involving the thiol group.
C···H/H···C contacts: Representing C-H···π interactions or van der Waals forces.
N···O contacts: Possible interactions involving the nitro group.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This approach partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding crystal environment. By mapping various properties onto this surface, a detailed understanding of the forces holding the crystal together can be achieved.
For the compound this compound, a detailed Hirshfeld surface analysis would provide critical insights into its solid-state architecture. However, a comprehensive search of crystallographic databases and scientific literature reveals that a specific Hirshfeld surface analysis for this compound has not been reported. The necessary crystallographic information file (CIF), which is a prerequisite for generating and analyzing the Hirshfeld surface, is not publicly available.
Therefore, it is not possible to present specific, detailed research findings or a data table of the percentage contributions of various intermolecular contacts for this compound.
To provide a contextual understanding of what such an analysis would entail, we can look at studies conducted on structurally related pyrimidine derivatives. In general, for molecules containing amino, nitro, and thiol groups, the Hirshfeld surface analysis would typically reveal the following key intermolecular contacts:
H···H Contacts: These are generally the most abundant interactions and are represented by a large, diffuse area on the 2D fingerprint plot.
N···H/H···N Contacts: These are indicative of hydrogen bonding, a crucial directional interaction that significantly influences the crystal packing. The presence of both amino (donor) and nitro/pyrimidine-nitrogen (acceptor) groups would likely lead to prominent N-H···N and N-H···O hydrogen bonds.
S···H/H···S Contacts: The thiol group can act as a hydrogen bond donor, leading to S-H···N or S-H···O interactions. It can also participate in weaker van der Waals interactions.
C···H/H···C Contacts: These represent weaker C-H···π or other van der Waals interactions.
Other Contacts: Depending on the specific packing arrangement, other interactions such as C···C, N···O, and S···N might also be present, albeit likely with smaller percentage contributions.
A hypothetical data table for the percentage contributions of intermolecular contacts for this compound, based on analyses of similar structures, might look like the following. It is crucial to note that this table is illustrative and not based on experimental data for the specific compound.
| Intermolecular Contact | Hypothetical Percentage Contribution (%) |
| H···H | 35 - 45 |
| N···H/H···N | 15 - 25 |
| O···H/H···O | 10 - 20 |
| S···H/H···S | 5 - 10 |
| C···H/H···C | 5 - 10 |
| C···C | < 5 |
| N···O/O···N | < 5 |
| S···N/N···S | < 3 |
| Other | < 2 |
The 2D fingerprint plots derived from the Hirshfeld surface would provide a visual summary of these interactions. Sharp, distinct "spikes" on the plot would correspond to the strong, directional hydrogen bonds (N···H, O···H), while more diffuse regions would represent the less specific contacts like H···H.
Transformative Applications and Incorporation of 4 Amino 5 Nitropyrimidine 2 Thiol into Complex Heterocyclic Architectures and Materials
Utilization as a Precursor for Purine (B94841) Ring Synthesis
The purine ring system, a fundamental component of nucleic acids and various biologically active molecules, can be synthesized from pyrimidine (B1678525) precursors. researchgate.netwikipedia.org The process often involves the construction of an imidazole (B134444) ring fused to the pyrimidine ring. researchgate.net 4-Amino-5-nitropyrimidine-2-thiol serves as a valuable starting material in this context. The synthesis strategy typically involves the reduction of the nitro group to an amino group, creating a 4,5-diaminopyrimidine (B145471) derivative. This intermediate can then undergo cyclization with a one-carbon synthon to form the purine ring.
A notable approach involves the use of 4,5-diaminopyrimidines, which can be derived from the corresponding 5-nitro compounds, in condensation reactions with reagents like aldehydes to construct the fused imidazole ring of the purine system. researchgate.net The presence of the thiol group at the 2-position offers further opportunities for modification, either before or after the purine ring formation, to generate a wide array of functionalized purine analogs. The biological synthesis of purines, such as adenine (B156593) and guanine, proceeds from the nucleotide inosine (B1671953) monophosphate (IMP), which is the first compound in the pathway with a complete purine ring system. wikipedia.org
Derivation of Pteridine (B1203161) Systems from Pyrimidine Intermediates
Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are another important class of heterocyclic compounds with significant biological roles. derpharmachemica.com The synthesis of pteridines can be achieved through the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds. derpharmachemica.com
Starting with this compound, the initial step involves the reduction of the nitro group to an amino group, yielding 4,5-diamino-pyrimidine-2-thiol. This key intermediate can then be reacted with various dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, to construct the pyrazine ring, thus forming the pteridine scaffold. The specific nature of the dicarbonyl compound used will determine the substitution pattern on the newly formed pyrazine ring of the pteridine system. For instance, the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) salts with 1,3-dihydroxyacetone (B48652) at a controlled pH yields 2,4-diamino-6-(hydroxymethyl)pteridine salts. google.com
Synthesis of Fused Thiazolopyrimidine Heterocycles
The reactivity of the amino and thiol groups in this compound, along with the adjacent nitro group, provides a pathway for the synthesis of fused thiazolopyrimidine heterocycles. These compounds are of interest due to their potential biological activities. nih.gov
One synthetic route involves the cyclization of 4-aminopyrimidin-5-yl thiocyanates to form the thiazolo[4,5-d]pyrimidine (B1250722) core. rsc.org In the case of this compound, the molecule can be envisioned to undergo intramolecular cyclization or intermolecular reactions leading to the formation of a thiazole (B1198619) ring fused to the pyrimidine ring. The specific reaction conditions and reagents employed will dictate the final structure of the resulting thiazolopyrimidine derivative. Research has been conducted on the synthesis and antimicrobial evaluation of various thiazolo[4,5-d]pyrimidine derivatives. nih.gov
Integration into Triazolopyridine and Imidazopyridine Frameworks
While direct integration of this compound into triazolopyridine and imidazopyridine frameworks is less commonly reported, the pyrimidine moiety itself is a key component in related fused systems like triazolopyrimidines. The synthesis of nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidines often utilizes 5-amino-1,2,4-triazoles and 2-hydrazinopyrimidines as starting materials. researchgate.net
Derivatives of this compound could potentially be modified to serve as precursors for such fused heterocyclic systems. For instance, functionalization of the pyrimidine ring could introduce the necessary reactive groups to enable annulation with a triazole or imidazole ring. The development of dual inhibitors targeting both Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) has led to the design and synthesis of 4,5-dihydro- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-f]pteridine derivatives. nih.gov
Role in Coordination Chemistry and Metal Cluster Formation
The presence of nitrogen and sulfur atoms in this compound makes it an excellent ligand for coordination to metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The thiol group, in particular, can act as a bridging ligand between metal centers, facilitating the assembly of multinuclear metal clusters. researchgate.net
Photophysical Characterization of Resulting Coordination Compounds
Coordination compounds derived from ligands containing thiol and nitrogen heteroatoms can exhibit interesting photophysical properties, such as luminescence. For instance, a novel Cu(I) cluster with a 5-nitropyridine-2-thiol ligand has been shown to exhibit near-infrared (NIR) emission. nih.govacs.org The photophysical properties of such compounds are often dependent on the coordination environment of the metal ion and the nature of the ligand. nih.gov The emission can be influenced by factors such as temperature and the presence of intermolecular interactions, like cuprophilic interactions in copper clusters. nih.govacs.org The study of the photophysical properties of coordination compounds containing this compound or its derivatives could lead to the development of new materials for applications in sensing, imaging, and optoelectronics.
Contribution to the Development of Advanced Functional Materials
The inherent chemical functionalities of this compound, particularly the energetic nitro group and the reactive amino and thiol moieties, position it as a key intermediate in the synthesis of advanced functional materials. These materials are designed to possess specific, high-performance properties for specialized applications. The pyrimidine framework, combined with high-energy functional groups, is a common strategy for creating energetic materials.
By combining a stable pyrimidine-based framework with highly energetic groups, researchers have synthesized a series of novel energetic materials. nih.gov For instance, derivatives based on a 4-amino-5-nitro-7H-pyrazolo[3,4-d] nih.govnih.govnih.govtriazine-2-oxide (PTO) framework, which can be conceptually derived from functionalized pyrimidines, have been shown to possess exceptional energetic properties, including high detonation velocities and densities. nih.gov
The exploration of optoelectronic properties in derivatives of this compound has led to the development of materials with notable characteristics. A key area of investigation is their performance in response to optical stimuli, such as lasers. For example, trinitromethyl-functionalized derivatives of a related PTO framework have undergone near-infrared laser ignition tests. nih.gov One such derivative, NPX-16, demonstrated remarkable laser ignition performance, highlighting the potential for this class of compounds in applications requiring precise, optically initiated energy release. nih.gov The energetic salts derived from these frameworks also exhibit a combination of high-energy properties and good safety metrics, making them suitable for advanced applications. nih.gov
Table 1: Energetic and Safety Properties of Functional Materials Derived from a 4-Amino-5-nitro-based Framework
| Compound | Detonation Velocity (νD, m s⁻¹) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) | Key Feature |
|---|---|---|---|---|
| NPX-15 | 9039 | Not Reported | Not Reported | High oxygen balance and detonation velocity. nih.gov |
| NPX-16 | 8924 | Not Reported | Not Reported | Remarkable laser ignition performance. nih.gov |
| NPX-15·N₂H₅⁺ | 8476 | 40 | 360 | Combines high-energy properties with good safety. nih.gov |
| NPX-15·K⁺ | 8950 | 40 | 360 | Combines high-energy properties with good safety. nih.gov |
Building Block for Complex Chemical Scaffolds in Research
This compound serves as a fundamental building block for constructing intricate chemical scaffolds. sigmaaldrich.comchemscene.com The presence of three distinct functional groups—an amine, a nitro group, and a thiol—at specific positions on the pyrimidine ring offers multiple points for chemical modification. This multifunctionality allows chemists to selectively react one site while preserving the others, enabling the stepwise assembly of complex heterocyclic architectures. The thiol group, in particular, is a versatile handle for various chemical transformations, including the synthesis of unnatural thiol-derived amino acids for protein synthesis. nih.govfrontiersin.org
The rational design of novel therapeutics and functional molecules often relies on the use of "privileged scaffolds"—core structures that can bind to multiple biological targets. The pyrimidine ring is one such scaffold. nih.gov The synthesis of new pyrimidine derivatives is a major focus of medicinal chemistry. nih.govacs.org
Starting from versatile precursors, chemists can employ a variety of synthetic strategies to build complex pyrimidine-based molecules. For example, one common method involves the cyclization of intermediates like chalcones with thiourea (B124793) to form pyrimidine-2-thiol (B7767146) derivatives. nih.gov Another powerful approach is the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which can be synthesized from aminopyrazole carbonitrile precursors. mdpi.com The presence of the amino and nitro groups on this compound allows for its incorporation into these and other synthetic pathways to generate libraries of novel compounds with diverse functionalities. mdpi.com
Table 2: Methodologies for Synthesis of Pyrimidine-Derived Scaffolds
| Synthetic Method | Precursors | Resulting Scaffold | Reference |
|---|---|---|---|
| Three-Component Condensation/Cyclization | Substituted Chalcone, Thiourea, Potassium Hydroxide | 4,6-Disubstituted-pyrimidine-2-thiol | nih.gov |
| Cyclization with Formic Acid | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyrimidine | mdpi.com |
| Microwave-Assisted Cyclization | 2-Amino-chromene-3-carbonitrile, Formamide (B127407) | Fused Pyrimidine Derivative | acs.org |
| Hydrazine Hydrate Cyclization | 4-Amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile, Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine-6-thiol | nih.gov |
Exploring the vastness of "chemical space" is a key challenge in discovering new drugs and materials. nih.gov Methodologies have been developed to systematically generate diverse molecular structures from a common core. One such advanced approach is the privileged substructure-based diversity-oriented synthesis (pDOS) strategy. nih.gov This strategy utilizes the pyrimidine ring as a central, "privileged" substructure to create a wide array of complex polyheterocyclic skeletons through various cyclization and skeletal transformation techniques. nih.gov
The pDOS approach aims to generate maximal skeletal diversity, allowing researchers to probe unexplored areas of biochemical space. nih.gov By starting with a functionalized pyrimidine, a multitude of distinct molecular frameworks can be synthesized. This strategy has proven effective in generating libraries of compounds for targeting challenging biological systems, such as protein-protein interactions (PPIs), which have been historically difficult to modulate with conventional small molecules. nih.gov The systematic exploration of chemical space around the pyrimidine core opens new avenues for discovering molecules with novel functions. nih.gov
Conclusion and Future Research Perspectives
Synthesis of Current Understanding of 4-Amino-5-nitropyrimidine-2-thiol Chemical Reactivity and Utility
The chemical persona of this compound is dictated by the interplay of its constituent functional groups—amino, nitro, and thiol—on the electron-deficient pyrimidine (B1678525) core. The pyrimidine ring itself, being a π-deficient heterocycle, is generally susceptible to nucleophilic attack. However, the electronic nature of the substituents significantly modulates this reactivity. The amino group at the 4-position and the thiol group at the 2-position are electron-donating, which can activate the ring towards electrophilic substitution to some extent, while the nitro group at the 5-position is a strong electron-withdrawing group, further enhancing the ring's electrophilic character.
The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The thiol group, existing in tautomeric equilibrium with the thione form, is a versatile handle for various transformations. It can be S-alkylated, oxidized to a disulfide or sulfonic acid, or replaced by other nucleophiles. The nitro group can be reduced to an amino group, opening pathways to further functionalization, such as the synthesis of fused pyrimidine systems like purines.
The utility of this compound is largely inferred from the known applications of similarly substituted pyrimidines. Pyrimidine derivatives are integral to a vast array of pharmaceuticals and biologically active compounds. mdpi.com They exhibit a wide spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comgsconlinepress.commdpi.com For instance, pyrimidine analogs are used in the treatment of cancers and viral infections. mdpi.comnumberanalytics.comnih.gov The specific combination of functional groups in this compound makes it a promising scaffold for the development of novel therapeutic agents. The thiol group, in particular, can be a key pharmacophore, enabling interaction with biological targets.
Identification of Emerging Challenges and Opportunities in Pyrimidine Synthesis
The synthesis of substituted pyrimidines, while a mature field, still presents challenges. gsconlinepress.com One of the primary hurdles is achieving regioselectivity in the substitution reactions on the pyrimidine ring, especially when multiple reactive sites are present. The synthesis of polysubstituted pyrimidines with a defined substitution pattern can be complex and may require multi-step synthetic sequences with protecting group strategies.
Another challenge lies in the development of environmentally benign and atom-economical synthetic methods. Traditional methods for pyrimidine synthesis often involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation.
However, these challenges also present opportunities for innovation. The development of novel catalytic systems, particularly those based on transition metals, for C-H functionalization of the pyrimidine ring is a rapidly evolving area. These methods offer the potential for direct and regioselective introduction of substituents, bypassing the need for pre-functionalized starting materials.
Furthermore, the use of flow chemistry and microwave-assisted synthesis is gaining traction in pyrimidine chemistry. These technologies can enable rapid and efficient synthesis of pyrimidine libraries for high-throughput screening in drug discovery. The exploration of multicomponent reactions for the one-pot synthesis of complex pyrimidine derivatives is another promising avenue. nih.gov
Prospective Directions for Advanced Theoretical and Computational Studies
Theoretical and computational chemistry offers powerful tools to complement experimental studies on pyrimidine derivatives like this compound. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.
Future computational studies could focus on:
Reactivity Prediction: DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. This can guide the design of synthetic strategies for its further functionalization.
Tautomerism Studies: The tautomeric equilibrium between the thiol and thione forms of the molecule can be investigated computationally to determine the predominant tautomer in different environments (gas phase, solution). This is crucial for understanding its chemical behavior and biological activity.
Spectroscopic Characterization: Computational methods can be used to simulate various spectra (NMR, IR, UV-Vis) of the molecule and its derivatives. This can aid in the interpretation of experimental spectroscopic data and the structural elucidation of new compounds.
Drug Design and Discovery: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets. nih.gov This can accelerate the process of identifying potential drug candidates.
Future Avenues in the Development of Novel Heterocyclic Architectures and Functional Materials
This compound is a versatile building block for the synthesis of a wide range of novel heterocyclic architectures. The presence of multiple reactive sites allows for its elaboration into more complex fused ring systems. For example, intramolecular cyclization reactions involving the amino and nitro groups can lead to the formation of pyrazolo[3,4-d]pyrimidines or purine (B94841) analogs. mdpi.com The thiol group can be used as a handle to introduce other heterocyclic rings, leading to the formation of novel hybrid molecules with potentially enhanced biological activities.
Beyond medicinal chemistry, pyrimidine derivatives are finding increasing applications in materials science. researchgate.net The electron-deficient nature of the pyrimidine ring, coupled with the potential for extensive π-conjugation, makes these compounds interesting candidates for the development of novel functional materials.
Future research in this area could explore:
Organic Electronics: Pyrimidine-based materials could be investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Sensors: The ability of the pyrimidine ring and its functional groups to coordinate with metal ions could be exploited for the development of novel chemosensors for the detection of environmentally or biologically important species.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino and thiol groups can be utilized to construct well-defined supramolecular architectures with interesting properties.
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of 4-Amino-5-nitropyrimidine-2-thiol?
Key methods include ¹H/¹³C NMR (to identify amino and nitro group environments), FTIR (to detect the S-H stretch at ~2500–2600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with crystallographic data (e.g., X-ray diffraction) enhances accuracy .
Q. What synthetic routes are effective for introducing the thiol group into pyrimidine derivatives?
The thiol group can be introduced via:
- Nucleophilic substitution using thiourea under basic conditions.
- Lawesson’s reagent for thiolation of carbonyl precursors.
- Mercaptan exchange with disulfide intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions .
Q. What safety protocols are critical when handling this compound?
- Use gloves, lab coats, and goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Store the compound in a dry, inert atmosphere (e.g., argon) to prevent decomposition. Refer to SDS guidelines for spill management and first-aid measures .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal structure of this compound?
Perform X-ray crystallography to map intermolecular interactions. Use graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). The nitro group’s electron-withdrawing nature may polarize adjacent NH and SH groups, directing H-bonding patterns and stabilizing specific crystal packing arrangements .
Q. How can conflicting spectral data for nitro-substituted pyrimidines be resolved?
Q. What role do substituents (amino, nitro, thiol) play in modulating biological activity?
- The amino group enhances hydrogen-bond donor capacity, improving target binding.
- The nitro group increases electrophilicity, potentially enhancing reactivity with biological nucleophiles.
- The thiol group facilitates redox interactions or metal chelation. Evaluate via structure-activity relationship (SAR) studies using analogs with systematic substitutions .
Methodological Considerations
Q. How can computational methods predict reactivity trends in this compound?
- Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., nitro reduction) to identify intermediates and transition states. Validate with experimental kinetic data .
Q. What analytical strategies quantify degradation products under varying pH conditions?
- Employ HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation species.
- Monitor pH-dependent stability using UV-Vis spectroscopy at λmax (~300 nm for nitroaromatics) .
Data Interpretation Challenges
Q. How to address discrepancies in reported solubility values for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
